molecular formula C11H20N2O2 B1288923 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-53-0

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B1288923
M. Wt: 212.29 g/mol
InChI Key: PSDAEKDIOQXLLC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate" is a structurally complex molecule that is related to various research studies focusing on the synthesis and characterization of bicyclic structures with potential applications in medicinal chemistry. The related compounds discussed in the provided papers include various bicyclic systems with tert-butyl groups and diazabicyclo[3.2.1]octane moieties, which are of interest due to their potential pharmacological activities and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was performed via intramolecular lactonization from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . These methods demonstrate the utility of intramolecular reactions in constructing complex bicyclic frameworks.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized, revealing its orthorhombic space group and confirming its chiral nature .

Chemical Reactions Analysis

The papers describe various chemical reactions involving bicyclic compounds, such as mesylation, elimination, reduction, Grob fragmentation, epoxidation, and ring-opening reactions. For instance, mesylation and elimination from dimethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate yielded a conjugated alkenyl ester, and reduction by di-isobutylaluminium hydride led to an unsaturated aldehyde . These reactions highlight the reactivity of the bicyclic systems and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic studies provide insights into the space groups, lattice parameters, and densities of the compounds, which are crucial for understanding their solid-state properties . The presence of tert-butyl groups and diazabicyclo[3.2.1]octane moieties influences the compounds' solubility, stability, and reactivity, which are important for their applications in synthesis and drug development.

Scientific Research Applications

Synthesis and Molecular Characterization

  • Synthesis of Cyclic Amino Acid Esters : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound closely related to Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The structure was determined through X-ray diffraction, revealing a monoclinic space group with a bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Chemical Reactions and Catalysis

  • Catalyzed Coupling Reactions : The compound 1,4-Diazabicyclo[2.2.2]octane (DABCO), a similar bicyclic structure, was used to catalyze the coupling of aldehydes and activated double bonds, demonstrating its role in complex organic synthesis processes (Hoffmann & Rabe, 1984).

Material Science and Crystallography

  • Crystallographic Studies : Studies on crystal structures of various diazabicyclo[2.2.2]octane derivatives, including radical cations and dication forms, have provided insights into the geometries and electron loss effects on these compounds. This research has implications for material science and electronic properties of organic compounds (Nelsen et al., 2005).

Pharmaceutical Research

  • Synthesis of Alkaloid Derivatives : The synthesis of (+)-pseudococaine hydrochloride was achieved using a 8-azabicyclo[3.2.1]octane scaffold, showcasing the potential of these compounds in synthesizing complex alkaloid structures (Brock et al., 2012).

Photostimulated Reactions

  • Photostimulated tert-Butylations : Studies have shown that 1,4-diazabicyclo[2.2.2]octane can facilitate photostimulated homolytic tert-butylation reactions in various aromatic compounds, revealing its utility in photochemistry and organic synthesis (Kim et al., 2001).

Safety And Hazards

Safety and hazards associated with Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate include harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAEKDIOQXLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619829
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

CAS RN

201162-53-0
Record name 1,1-Dimethylethyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
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Synthesis routes and methods

Procedure details

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (5.46 mmol, 203 mg) and Pearlman's catalyst were combined in methanol under a hydrogen atmosphere (1 atmosphere) stirred overnight at room temperature. Purged with nitrogen, filtered off the catalyst, and concentrated the filtrate to a yellow liquid. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by chromatography on silica gel (5% MeOH, 0.5% NH4OH in CH2Cl2, then 10% MeOH, 1% NH4OH in CH2Cl2) to provide the title compound. MS (DCI/NH3) m/z: 213 (M+H)+; 1H NMR (CDCl3) δ 1.45 (s, 9H), 1.75 (br, 4H), 2.93 (d, 1H), 3.01 (d, 1H), 3.47 (d, 2H), 3.68 (d, 1H), 3.81 (d, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Kim, WK Chia, CJ Hsieh… - Journal of Medicinal …, 2023 - ACS Publications
Abnormal α-synuclein (α-syn) aggregation characterizes α-synucleinopathies, including Parkinson’s disease (PD) and multiple system atrophy (MSA). However, no suitable positron …
Number of citations: 3 pubs.acs.org
N Tsuno, A Yukimasa, O Yoshida, S Suzuki… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel …
Number of citations: 13 www.sciencedirect.com

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